An In-depth Technical Guide to Acenaphthenequinone: Structure, Properties, and Applications
An In-depth Technical Guide to Acenaphthenequinone: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acenaphthenequinone, a polycyclic aromatic dione (B5365651), serves as a pivotal building block in synthetic organic chemistry. Its unique chemical structure and reactivity have led to its application in the synthesis of a wide array of heterocyclic compounds, dyes, pesticides, and pharmacologically active molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of acenaphthenequinone. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate its use in research and development.
Chemical Structure and Identification
Acenaphthenequinone, with the IUPAC name acenaphthylene-1,2-dione, is an ortho-quinone derivative of acenaphthene (B1664957).[1] The molecule consists of a naphthalene (B1677914) core fused with a five-membered ring containing two adjacent carbonyl groups. This arrangement of conjugated systems is responsible for its characteristic color and chemical reactivity.[2]
| Identifier | Value |
| IUPAC Name | acenaphthylene-1,2-dione[1] |
| CAS Number | 82-86-0[1] |
| Molecular Formula | C₁₂H₆O₂[1] |
| Molecular Weight | 182.17 g/mol [3] |
| Canonical SMILES | C1=CC2=C3C(=C1)C(=O)C(=O)C3=CC=C2[4] |
| InChI Key | AFPRJLBZLPBTPZ-UHFFFAOYSA-N[5] |
Physicochemical Properties
Acenaphthenequinone is a yellow, crystalline solid that is stable under normal conditions.[2][6] It is generally insoluble in water but soluble in several organic solvents.[2][6]
| Property | Value | Reference(s) |
| Appearance | Yellow needle-like crystals or powder | [1][6] |
| Melting Point | 257-261 °C (with decomposition) | [5][6] |
| Boiling Point | Not applicable (decomposes) | [6] |
| Solubility | Insoluble in water; Soluble in alcohol, hot benzene, hot toluene, acetone, and chloroform. | [2][6] |
| Density | ~1.48 - 1.57 g/cm³ | [2][6] |
| Vapor Pressure | 1.57 x 10⁻⁵ mmHg | [1] |
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of acenaphthenequinone.
| Technique | Key Features | Reference(s) |
| ¹H NMR | Spectra in DMSO-d₆ show signals corresponding to the aromatic protons. | [7] |
| ¹³C NMR | Expected to show signals for carbonyl carbons and aromatic carbons. | [8][9] |
| Infrared (IR) | Characteristic strong absorption bands for the C=O stretching of the dione moiety. | [8][10] |
| UV-Vis | Absorption bands are due to π-π* and n-π* electronic transitions within the conjugated system. | [8][10] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z corresponding to its molecular weight. | [7][8] |
Synthesis and Experimental Protocols
Acenaphthenequinone is most commonly synthesized by the oxidation of acenaphthene.[11] Various oxidizing agents can be employed, including chromic acid, sodium dichromate, and ceric ammonium (B1175870) nitrate.[11]
Experimental Protocol: Oxidation of Acenaphthene with Sodium Dichromate
This protocol is adapted from a procedure published in Organic Syntheses.[11]
Materials:
-
Acenaphthene (technical grade), 100 g (0.65 mole)
-
Ceric acetate, 5 g
-
Glacial acetic acid, 800 ml
-
Sodium dichromate dihydrate, 325 g (1.1 mole)
-
10% Sodium carbonate solution
-
4% Sodium bisulfite solution
-
Concentrated hydrochloric acid
-
o-Dichlorobenzene
-
Methanol
Equipment:
-
4-L stainless-steel beaker
-
External cooling bath
-
Powerful mechanical stirrer
-
Thermometer
-
Büchner funnel and filter flask
Procedure:
-
Combine 100 g of acenaphthene, 5 g of ceric acetate, and 800 ml of glacial acetic acid in the 4-L beaker.[11]
-
Set up the beaker with external cooling, a stirrer, and a thermometer.
-
Over a period of 2 hours, gradually add 325 g of sodium dichromate dihydrate while maintaining the reaction temperature at 40°C with vigorous stirring.[11]
-
After the addition is complete, allow the reaction to proceed for an additional period, monitoring for completion.
-
Pour the reaction mixture into 3 L of water and filter the crude product.
-
Wash the solid with water.
-
Digest the solid on a steam bath for 30 minutes with 500 ml of a 10% sodium carbonate solution, then filter and wash.[11]
-
Extract the solid for 30 minutes at 80°C with 1 L of 4% sodium bisulfite solution. Filter the hot solution. Repeat the extraction.[11]
-
Combine the hot filtrates and acidify to Congo red paper with concentrated hydrochloric acid at 80°C with constant stirring.[11]
-
Maintain the temperature at 80°C for 1 hour to allow the bright yellow, crystalline acenaphthenequinone to precipitate.[11]
-
Collect the solid on a Büchner funnel and wash with water until acid-free.
-
For purification, recrystallize the crude product (50 g) from 250 ml of o-dichlorobenzene. Rinse the resulting crystals with methanol. The expected yield is approximately 45 g with a melting point of 259–260°C.[11]
Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle corrosive and oxidizing agents with care.[11]
Chemical Reactivity and Applications
Acenaphthenequinone is a versatile reagent that undergoes a variety of chemical transformations, making it a valuable precursor for many functional molecules.[12][13]
-
Reduction: The carbonyl groups can be reduced to form acenaphthenediol.[12]
-
Condensation Reactions: It readily condenses with active methylene (B1212753) compounds, aldehydes, ketones, and amines to form a wide range of heterocyclic structures, including pyrazine (B50134) and imidazole (B134444) derivatives.[14][15]
-
Ring-Opening Reactions: Treatment with strong bases like potassium hydroxide (B78521) can lead to the cleavage of the five-membered ring, forming 1,8-naphthaldehydic acid.[12]
-
Multicomponent Reactions: It is frequently used in one-pot multicomponent reactions to synthesize complex spiro-heterocyclic compounds, which are of interest in medicinal chemistry.[8]
Applications:
-
Dye and Pigment Synthesis: Its chromophoric structure makes it a precursor for various dyes.[2]
-
Drug Development: Acenaphthenequinone and its derivatives have shown a broad spectrum of biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[14][16][17] They are used as scaffolds for synthesizing compounds that act as inhibitors for enzymes like acetylcholinesterase.[18]
-
Pesticides: It serves as an intermediate in the production of certain pesticides.[6]
-
Research Chemical: It is widely used as a starting material in academic and industrial research for the synthesis of novel organic compounds.[18]
Visualization of Workflows
General Synthesis and Derivatization Workflow
The following diagram illustrates a typical workflow from the starting material, acenaphthene, to the synthesis of acenaphthenequinone and its subsequent use in creating biologically active derivatives.
Caption: Workflow for synthesis and biological evaluation of acenaphthenequinone derivatives.
Logical Relationship in Drug Discovery
This diagram shows the logical progression from the core chemical structure to its potential application in cancer therapy, highlighting key steps in the discovery process.
Caption: Logical steps for developing acenaphthenequinone-based therapeutic agents.
Safety and Handling
Acenaphthenequinone is an irritant to the eyes, respiratory system, and skin.[6] It should be handled in a well-ventilated area, preferably a fume hood. Standard laboratory safety practices, including the use of gloves and safety glasses, are required.[6] When heated to decomposition, it may emit acrid smoke and irritating vapors.[18]
Conclusion
Acenaphthenequinone remains a compound of significant interest due to its rich chemistry and the diverse applications of its derivatives. Its utility as a synthetic intermediate in the fields of materials science and medicinal chemistry is well-established. This guide provides foundational technical information to support further research and innovation utilizing this versatile chemical scaffold.
References
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